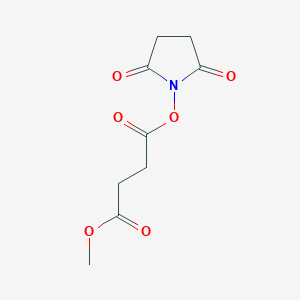

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl butanedioate

概要

説明

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl butanedioate is a chemical compound with the molecular formula C12H12N2O8This compound is often used in organic synthesis and biochemical research due to its unique reactivity and functional properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of succinic acid 2,5-dioxo-pyrrolidin-1-yl ester methyl ester typically involves the esterification of succinic acid with 2,5-dioxo-pyrrolidin-1-yl and methyl groups. One common method involves the reaction of succinic acid with N-hydroxysuccinimide (NHS) in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

化学反応の分析

Types of Reactions

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl butanedioate undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines to form amide bonds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols.

Hydrolysis Agents: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Dehydrating Agents: Dicyclohexylcarbodiimide (DCC) for esterification reactions.

Major Products Formed

Amides: Formed from the reaction with amines.

Succinic Acid: Formed from hydrolysis reactions.

科学的研究の応用

Research indicates that compounds containing the 2,5-dioxopyrrolidine ring exhibit significant biological activities. The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, influencing various cellular pathways. Key areas of application include:

- Drug Development : The compound's structure allows for modifications that can enhance its therapeutic efficacy.

- Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit enzymes involved in critical biological processes, such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases like Alzheimer's disease .

Applications in Medicinal Chemistry

The versatility of 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl butanedioate extends to several applications in medicinal chemistry:

- Neuroprotective Agents : Compounds derived from this structure are being explored for their potential as neuroprotective agents against Alzheimer's disease by inhibiting cholinesterase enzymes .

- Peptide Synthesis : The compound serves as a valuable intermediate in the synthesis of peptide-based drugs due to its reactive functional groups.

- Anticancer Research : Preliminary studies suggest that derivatives may exhibit anticancer properties through mechanisms involving apoptosis and cell cycle regulation .

Case Study 1: Inhibition of Cholinesterases

A study evaluated the inhibitory effects of various derivatives of the compound on acetylcholinesterase and butyrylcholinesterase enzymes. One derivative exhibited an IC50 value of 5.07 µM against butyrylcholinesterase, indicating strong potential as an anti-Alzheimer's agent .

Case Study 2: Synthesis and Modification

Research has outlined synthetic pathways for producing variants of this compound, demonstrating its adaptability for further modifications that enhance pharmacological properties. The synthesis typically involves multi-step reactions to achieve high purity and yield.

作用機序

The mechanism of action of succinic acid 2,5-dioxo-pyrrolidin-1-yl ester methyl ester involves its reactivity towards nucleophiles. The ester groups are susceptible to nucleophilic attack, leading to the formation of amide bonds or hydrolysis products. This reactivity is exploited in various applications, such as the modification of biomolecules and the synthesis of complex organic compounds .

類似化合物との比較

Similar Compounds

Di(N-succinimidyl) glutarate: Similar in structure but with a glutaric acid backbone.

3,3′-Dithiodipropionic acid di(N-hydroxysuccinimide ester): Contains a disulfide linkage.

Ethylene glycol-bis(succinic acid N-hydroxysuccinimide ester): Features an ethylene glycol linker.

Uniqueness

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl butanedioate is unique due to its specific esterification pattern, which imparts distinct reactivity and functional properties. This makes it particularly useful in applications requiring selective modification of biomolecules and the synthesis of specialized organic compounds .

生物活性

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl butanedioate is a complex organic compound with notable biological activities. Its structure features a pyrrolidine ring and various functional groups that contribute to its reactivity and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 229.19 g/mol. The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 229.187 g/mol |

| Molecular Formula | C9H11NO6 |

| CAS Number | 52787-46-9 |

Synthesis

The synthesis of this compound typically involves several steps, starting from simpler precursors. The process may include:

- Formation of the dioxopyrrolidine moiety.

- Introduction of the butanedioate backbone.

- Methylation to achieve the final structure.

These steps highlight the complexity involved in synthesizing this compound while ensuring high yield and purity.

Mechanisms of Biological Activity

Research indicates that compounds containing the 2,5-dioxopyrrolidine ring exhibit significant biological activities due to their ability to interact with various biological macromolecules. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.

- Receptor Binding : It can bind to cellular receptors, influencing signaling pathways.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain pathogens.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to or including this compound:

- Anticancer Activity : A study investigated the effects of related pyrrolidine derivatives on cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into their mechanisms and potential therapeutic uses.

- Neuroprotective Effects : Research has indicated that certain derivatives may provide neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

- Antimicrobial Activity : Some compounds within this class have shown promising results against bacterial strains, suggesting potential applications in developing new antibiotics.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Z-Aspartic Acid β-N-Hydroxysuccinimide Ester | C7H10N2O5 | Used in peptide synthesis; similar dioxopyrrolidine structure |

| (2,5-Dioxopyrrolidin-1-yl)(2R)-2-(phenylmethoxycarbonylamino)propanoate | C13H15N3O5 | Potential use in drug formulation; related structure |

| (S)-4-Benzyl 1-(2,5-dioxopyrrolidin-1-yl) 2-((tert-butoxycarbonyl)amino)succinate | C16H22N2O5 | Explored for therapeutic applications |

特性

IUPAC Name |

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO6/c1-15-8(13)4-5-9(14)16-10-6(11)2-3-7(10)12/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPQKDWJWFACAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50549813 | |

| Record name | Methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52787-46-9 | |

| Record name | Methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。